molecular formula C15H24N2 B1491423 {1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine CAS No. 1283060-98-9

{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine

Cat. No. B1491423
CAS RN: 1283060-98-9
M. Wt: 232.36 g/mol
InChI Key: BRMWKHCKEFNREB-UHFFFAOYSA-N
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Description

“{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine” is a compound that is related to piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine” is related to piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are used in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .

Scientific Research Applications

  • Synthesis of Piperidine Derivatives : A study demonstrated the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine. This process was effective in producing various substituted diamino alcohols and amine precursors, including [(2S)-2-methylpiperidin-2-yl]methanamine (Froelich et al., 1996).

  • Biased Agonists of Serotonin Receptors : Research into novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives identified them as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed potential as antidepressants, with promising drug-like properties and robust antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

  • Development of Anticonvulsant Agents : A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with substituted aryl aldehydes/ketones, demonstrated potential as anticonvulsant agents. Some of these compounds showed significant seizures protection in various models (Pandey & Srivastava, 2011).

  • Synthesis of Dopaminergic Ligands : Research into new 1‐(2‐methoxyphenyl)‐4‐[(1‐phenethylpiperidin‐4‐yl)methyl]piperazines revealed their potential as dopaminergic ligands for mapping the dopamine D2 receptor. They were evaluated for their affinity toward D2DAR in in vitro assays, suggesting their utility in neurological research (Penjišević et al., 2016).

  • Gastric Antisecretory Agents : The compound 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine (fenoctimine) was identified as a nonanticholinergic gastric antisecretory drug, useful in the treatment of peptic ulcer disease. It showed promise in clinical trials as a gastric antisecretory drug (Scott et al., 1983).

  • Bone Formation Enhancement : A compound identified through a high-throughput screening campaign targeting the Wnt beta-catenin cellular messaging system demonstrated potential in enhancing bone formation. This compound showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats (Pelletier et al., 2009).

Mechanism of Action

The mechanism of action of piperidine derivatives is diverse, as they are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . This suggests that “{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine” and related compounds may have potential for future drug development.

properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-3-4-15(13(2)9-12)11-17-7-5-14(10-16)6-8-17/h3-4,9,14H,5-8,10-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMWKHCKEFNREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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